

Technical Support Center: Troubleshooting Low SIRT6 Expression in Western Blots

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Compound of Interest

Compound Name: SD-6

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low or no SIRT6 signal in Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a band for SIRT6 in my Western blot?

A1: Several factors can contribute to a weak or absent SIRT6 signal. These can be broadly categorized as issues with the protein sample, problems with the Western blot protocol itself, or antibody-related issues. Common reasons include low endogenous expression of SIRT6 in your chosen cell line or tissue, protein degradation during sample preparation, suboptimal antibody concentration, or inappropriate transfer conditions for a low molecular weight protein like SIRT6.

Q2: What are some common causes of low SIRT6 protein expression in cells?

A2: SIRT6 protein levels are tightly regulated and can be influenced by several factors:

- **Proteasomal Degradation:** SIRT6 stability is primarily controlled through the ubiquitin-proteasome pathway.^{[1][2]} E3 ubiquitin ligases like ITCH and MDM2 can target SIRT6 for degradation.^{[1][2]}

- **Post-Translational Modifications (PTMs):** Phosphorylation of SIRT6 at Serine 338 by Akt can promote its degradation.[1] Conversely, de-ubiquitination by USP10 and non-canonical ubiquitination by CHIP at Lysine 170 can stabilize the protein.[1][3][4]
- **Cellular Conditions:** Nutrient deprivation or caloric restriction has been shown to increase SIRT6 protein levels by enhancing its stability.[2][5]
- **Cell Type Specific Expression:** SIRT6 expression can vary significantly between different cell lines and tissues.[6][7] For instance, its expression is reportedly downregulated in non-small cell lung cancer (NSCLC) tissues and cell lines compared to normal bronchial epithelial cells.[6]

Q3: How can I increase the cellular levels of SIRT6 protein for my experiment?

A3: To increase SIRT6 protein levels, you can try the following:

- **Nutrient Deprivation:** Culturing cells under nutrient-depleted conditions for 24 hours can increase SIRT6 protein stability.[5]
- **Proteasome Inhibition:** Treating cells with a proteasome inhibitor like MG-132 can lead to an accumulation of SIRT6 protein.[5]
- **Induce Cellular Stress:** Some forms of cellular stress, like oxidative stress, can modulate SIRT6 levels and activity.[8]
- **Overexpression Systems:** If detecting endogenous levels is not a requirement, transfecting cells with a SIRT6 expression vector is a reliable way to ensure a strong signal.[9]

Q4: Are there any specific considerations for running a Western blot for SIRT6 due to its size?

A4: Yes, SIRT6 is a relatively small protein (predicted molecular weight around 39 kDa, but can appear at ~43/36 kDa).[10] For smaller proteins, it is crucial to optimize the gel electrophoresis and membrane transfer steps:

- **Gel Percentage:** Use a higher percentage polyacrylamide gel (e.g., 12% or 15%) to achieve better resolution of lower molecular weight proteins.[11]

- **Membrane Type and Pore Size:** A nitrocellulose membrane with a 0.2 μm pore size is recommended to ensure efficient capture of smaller proteins.[\[11\]](#)[\[12\]](#)
- **Transfer Time and Voltage:** Optimize transfer conditions to prevent smaller proteins from being transferred through the membrane ("blowout"). A shorter transfer time or lower voltage might be necessary.

Q5: My antibody is not detecting SIRT6. How can I validate my antibody?

A5: Antibody validation is critical for reliable results. Here are some ways to validate your SIRT6 antibody:

- **Use a Positive Control:** Include a cell lysate from a cell line known to express high levels of SIRT6 or a tissue where it is abundant (e.g., brain, kidney, heart).[\[5\]](#)[\[13\]](#) Some manufacturers provide lists of recommended control lysates.
- **Knockout/Knockdown Validation:** The gold standard for antibody validation is to test it on a lysate from a SIRT6 knockout (KO) or knockdown (siRNA) cell line. The signal should be absent or significantly reduced in the KO/knockdown sample.[\[10\]](#)
- **Recombinant Protein:** Use a purified recombinant SIRT6 protein as a positive control to confirm that the antibody can recognize the protein.
- **Check Manufacturer's Data:** Reputable antibody suppliers will provide validation data, including Western blots on various cell lysates and sometimes KO validation.[\[10\]](#)[\[14\]](#)[\[15\]](#)

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot low SIRT6 expression in Western blots.

Problem 1: No SIRT6 Band Detected

Possible Cause	Recommended Solution
Low Endogenous Expression	<ul style="list-style-type: none">- Check the literature or protein expression databases (e.g., The Human Protein Atlas, BioGPS) for SIRT6 expression levels in your specific cell line or tissue.^[7]^[13]- Use a positive control cell lysate known to express SIRT6.^[13]- If necessary, switch to a cell line with higher reported SIRT6 expression.
Protein Degradation	<ul style="list-style-type: none">- Always prepare cell lysates on ice and use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.^[11]^[12]^[13]- Minimize freeze-thaw cycles of your samples.
Insufficient Protein Loaded	<ul style="list-style-type: none">- For whole-cell extracts, a minimum of 20-30 µg of protein per lane is recommended.^[13]- For detecting post-translationally modified or low-abundance targets in tissue extracts, you may need to load up to 100 µg.^[13]
Inefficient Protein Transfer	<ul style="list-style-type: none">- For the relatively small SIRT6 protein, use a 0.2 µm pore size membrane (nitrocellulose or PVDF).^[11]^[12]- Optimize transfer time and voltage to prevent over-transfer. You can check transfer efficiency with Ponceau S staining.
Primary Antibody Issues	<ul style="list-style-type: none">- Ensure you are using the antibody at the manufacturer's recommended dilution. If that fails, perform an antibody titration to find the optimal concentration.^[16]- Incubate the primary antibody overnight at 4°C to increase the signal.^[17]- Use a freshly diluted antibody solution for each experiment.^[13]
Secondary Antibody/Detection Issues	<ul style="list-style-type: none">- Confirm that your secondary antibody is compatible with the primary antibody's host species.^[17]- Use a fresh batch of ECL substrate, as it can lose sensitivity over time.^[17]

Post-Translational Modifications (PTMs)

- SIRT6 undergoes various PTMs like phosphorylation and acetylation which might mask the epitope recognized by your antibody. [1][18][19]- Try treating your lysate with a phosphatase if you suspect phosphorylation is interfering with antibody binding.

Problem 2: Weak SIRT6 Band

Possible Cause	Recommended Solution
Suboptimal Antibody Concentration	- The primary or secondary antibody concentration may be too low. Perform a titration to determine the optimal concentration for your experimental conditions.[12][16]
Blocking Conditions	- Over-blocking can sometimes mask the epitope. Reduce the blocking time or the concentration of the blocking agent.[17]- While milk is a common blocking agent, some antibodies perform better with BSA. Check the antibody datasheet for recommendations.[11] [13] Casein in milk is a phosphoprotein and should be avoided when detecting phosphoproteins.[11]
Insufficient Exposure Time	- Increase the exposure time when imaging the blot. If using film, try multiple exposure times. [16]
Washing Steps Too Stringent	- Excessive washing can strip the antibody from the membrane. Reduce the duration or number of washes, or decrease the detergent concentration (e.g., Tween-20) in your wash buffer.

Experimental Protocols

SIRT6 Western Blot Protocol

This is a general protocol and may require optimization for your specific antibody and samples.

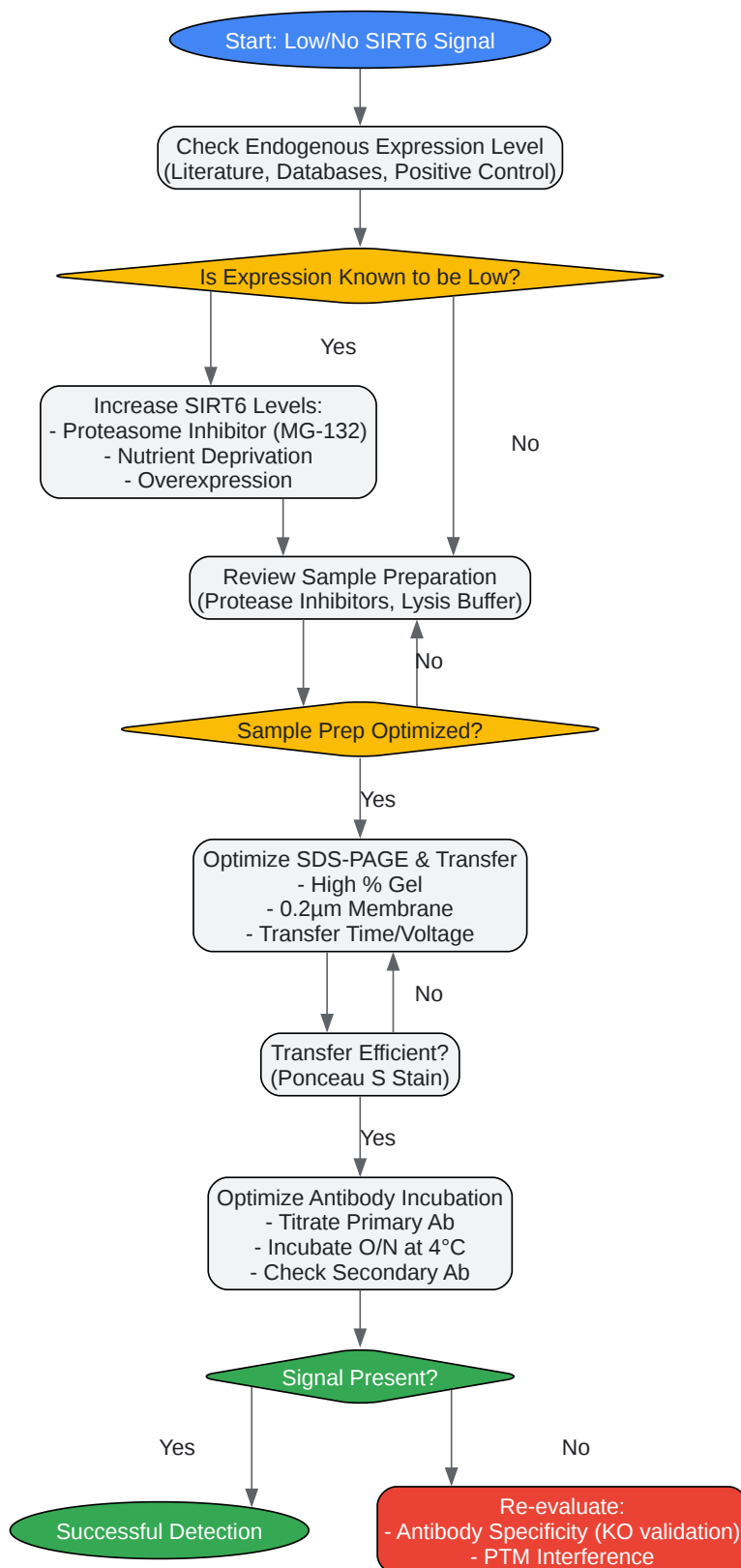
- Sample Preparation (Cell Lysates):
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
 - Incubate on ice for 30 minutes, with vortexing every 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE:
 - Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
 - Load samples onto a 12% polyacrylamide gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane.
 - Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.
 - Verify transfer efficiency using Ponceau S stain.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with the primary SIRT6 antibody (refer to the table below for starting dilutions) in blocking buffer overnight at 4°C with gentle agitation.

- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate with a compatible HRP-conjugated secondary antibody (e.g., 1:2000 to 1:10000 dilution) in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 - Capture the signal using a digital imager or X-ray film.

Quantitative Data Summary

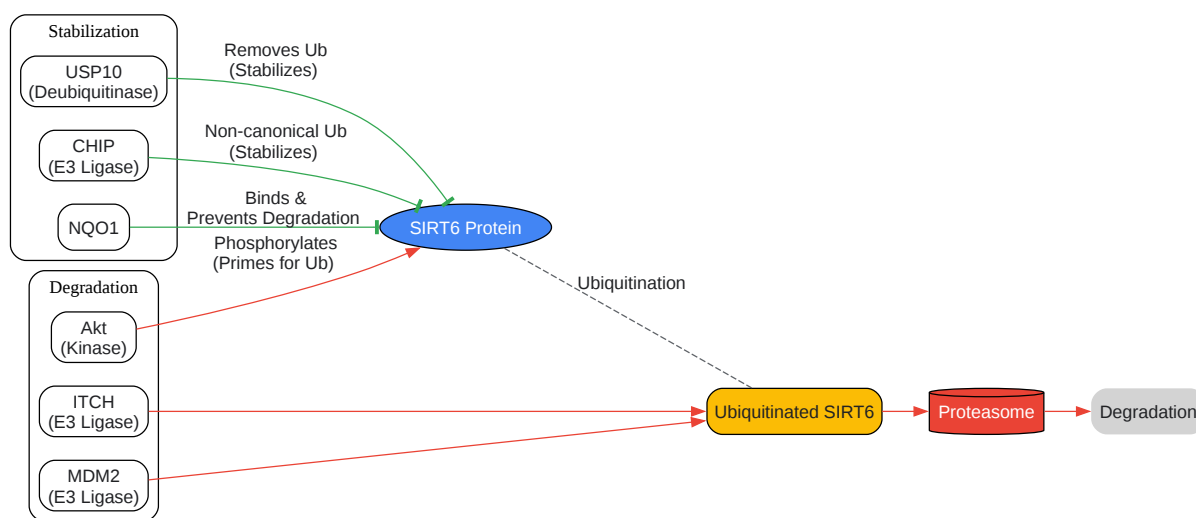
Parameter	Recommendation	Source
Protein Load (Whole Cell Lysate)	20-30 µg per lane	[13]
Protein Load (Tissue Lysate)	Up to 100 µg for modified/low abundance proteins	[13]
Primary Antibody Dilution (General)	1:1000 is a common starting point	[10] [15]
Cell Signaling Technology #2590	1:1000	[14]
Abcam (ab62739)	1:1000	[15]
Abcam (ab289970)	1:1000	[10]
Novus Biologicals (NBP3-10936)	1.0 µg/ml	
Secondary Antibody Dilution	1:5,000 to 1:200,000	[12]
Blocking Agent Concentration	5% w/v (BSA or non-fat dry milk)	[11] [13]
Membrane Pore Size	0.2 µm for proteins < 20 kDa	[11] [12]

Visual Guides



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Caption: Troubleshooting workflow for low SIRT6 expression in Western blots.



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Caption: Key regulators of SIRT6 protein stability.

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References

- 1. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ubiquitin ligase CHIP prevents SirT6 degradation through noncanonical ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ubiquitin Ligase CHIP Prevents SirT6 Degradation through Noncanonical Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of SIRT6 protein levels by nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin SIRT6 suppresses cell proliferation through inhibition of Twist1 expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - SIRT6 [maayanlab.cloud]
- 8. Sirtuin 6: linking longevity with genome and epigenome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-SIRT6 antibody [EPR26255-85] (ab289970) | Abcam [abcam.com]
- 11. Western blot optimization | Abcam [abcam.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. SirT6 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. SIRT6 antibody | antibody review based on formal publications [labome.com]
- 16. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 17. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. Posttranslational Modification of Sirt6 Activity by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Sirtuin Function by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
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